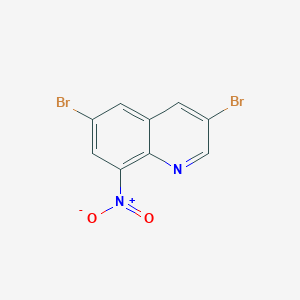

3,6-Dibromo-8-nitroquinoline

Description

Significance of Quinoline (B57606) Derivatives in Modern Organic Synthesis and Chemical Research

Quinoline, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern organic and medicinal chemistry. sci-hub.se Its derivatives are not only prevalent in a wide array of natural products, such as alkaloids, but also form the structural core of numerous synthetic compounds with profound biological activities. Current time information in Bangalore, IN.semanticscholar.org The rigid, planar structure of the quinoline ring system, combined with its ability to participate in various non-covalent interactions, makes it an ideal scaffold for the design of molecules that can interact with biological targets.

In the realm of chemical research, quinoline derivatives are indispensable building blocks and intermediates in the synthesis of complex organic molecules. semanticscholar.org They serve as versatile precursors for the construction of agrochemicals, dyes, and materials with unique photophysical properties. The rich chemistry of the quinoline nucleus allows for a wide range of functionalization reactions, enabling the precise tuning of its electronic and steric properties to achieve desired outcomes. semanticscholar.org

Strategic Importance of Halogenation and Nitration in Quinoline Functionalization

The introduction of halogen atoms and nitro groups onto the quinoline scaffold are powerful strategies for modulating its chemical reactivity and biological activity. Halogenation, the process of introducing one or more halogen atoms, can significantly alter the electronic properties of the quinoline ring, influence its metabolic stability, and provide synthetic handles for further chemical transformations, such as cross-coupling reactions. nih.gov

Nitration, the introduction of a nitro (-NO2) group, is another key functionalization reaction. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, thereby opening up alternative pathways for derivatization. nih.govacgpubs.org Furthermore, the nitro group itself can be a crucial pharmacophore or can be readily reduced to an amino group, providing a gateway to a host of other functionalities. The strategic placement of both halogens and nitro groups on the quinoline core, as seen in 3,6-Dibromo-8-nitroquinoline, creates a highly versatile platform for chemical exploration.

Overview of Research Trajectories for this compound and Related Congeners

Research into halogenated nitroquinolines, including this compound and its analogs, has been driven by the quest for new therapeutic agents and novel chemical entities. Studies have shown that compounds with this substitution pattern exhibit a range of biological activities, including antifungal and anticancer properties. nih.govfordham.edu For instance, the related compound 3,6-dichloro-8-quinolinol has been identified as a potent fungitoxic agent. fordham.edu

The presence of multiple reactive sites on the this compound scaffold makes it an attractive target for synthetic chemists. The bromine atoms can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. The nitro group can be reduced to an amine, which can then be further functionalized. These potential transformations pave the way for the creation of libraries of novel quinoline derivatives for screening in drug discovery programs and for the development of new materials. A patent has described the synthesis of this compound as an intermediate in the preparation of compounds for the diagnosis and treatment of Alzheimer's disease, highlighting its potential in medicinal chemistry. google.com

Interactive Data Tables

Below are interactive data tables summarizing key information about this compound and a closely related compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H4Br2N2O2 | google.com |

| Molecular Weight | 331.95 g/mol | google.com |

| Appearance | Not specified | N/A |

| Melting Point | 179 °C | google.com |

| Spectroscopy Type | Data | Reference |

|---|---|---|

| ¹H NMR (400MHz, CDCl₃) | δ 9.04 (1H, d, J = 1.2 Hz), 8.34 (1H, d, J = 2.4 Hz), 8.12 (2H, d, J = 1.2 Hz) | google.com |

| ¹³C NMR | Data not available in the searched sources. | N/A |

| IR Spectroscopy | Data not available in the searched sources. | N/A |

| Mass Spectrometry | Data not available in the searched sources. | N/A |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-8-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2N2O2/c10-6-1-5-2-7(11)4-12-9(5)8(3-6)13(14)15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKUGRVFNDYPHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1Br)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations Involving 3,6 Dibromo 8 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Nitroquinolines

While aromatic rings are typically electron-rich and undergo electrophilic substitution, the presence of potent electron-withdrawing groups can render the ring susceptible to attack by nucleophiles. This process, known as Nucleophilic Aromatic Substitution (SNAr), is a key reaction pathway for halogenated nitroquinolines.

The nitro group (-NO₂) is a powerful electron-withdrawing group, significantly reducing the electron density of the quinoline (B57606) ring system through both inductive and resonance effects. This electron deficiency, or electrophilicity, makes the aromatic ring a target for nucleophilic attack. libretexts.org For an SNAr reaction to proceed, two main criteria must be met: the ring must possess a good leaving group (such as a halogen), and it must be activated by a strong electron-withdrawing group. youtube.com

The mechanism of SNAr is typically a two-step addition-elimination process. youtube.com A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Halogenated nitroquinolines can react with a variety of nucleophiles. The substitution of a halogen atom is a common pathway in these reactions. nih.gov For instance, studies on similar nitroquinoline derivatives have shown that chlorine atoms can be displaced by carbazole (B46965) anions in an SNAr reaction. nih.gov Given that bromine is also a good leaving group, 3,6-Dibromo-8-nitroquinoline is expected to react with a range of strong nucleophiles.

The regioselectivity of the substitution (i.e., whether the C-3 or C-6 bromine reacts) would depend on the specific reaction conditions and the relative electronic activation of each site.

| Nucleophile Type | Example Nucleophile | Potential Product Class |

|---|---|---|

| Amines | Aniline (B41778), Piperidine, Carbazole | Amino-nitroquinolines |

| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | Alkoxy-nitroquinolines |

| Thiolates | Sodium thiophenoxide (NaSPh) | Arylthio-nitroquinolines |

Reductive Chemistry of the Nitro Functionality

The nitro group is a versatile functional group in part because it can be readily reduced to an amino group, which is a key building block in the synthesis of many biologically active molecules and materials.

The reduction of the nitro group on the quinoline ring is a fundamental transformation. This conversion of nitroquinolines to the corresponding aminoquinolines can be achieved under mild conditions using various reducing agents. nih.gov This method is compatible with a range of functional groups, including halogen atoms, which typically remain intact during the reduction of the nitro group. nih.gov

Commonly employed methods for this transformation include the use of stannous chloride (tin(II) chloride) in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation with hydrogen gas over a palladium catalyst. nih.govgoogle.com The resulting 3,6-Dibromo-8-aminoquinoline is a valuable synthetic intermediate, as the newly formed amino group can undergo a wide array of subsequent chemical modifications.

| Reducing Agent/System | Typical Solvent | Key Advantages |

|---|---|---|

| SnCl₂ · 2H₂O | Ethanol (B145695), Ethyl acetate | Mild conditions, good functional group tolerance nih.gov |

| Fe / Acetic Acid | Acetic Acid, Water | Cost-effective and efficient google.com |

| H₂ / Pd-C | Methanol, Ethanol | Clean reaction with water as the only byproduct |

| Ammonium or Alkali Metal Hydrogen Sulfide | Aqueous Aliphatic Alcohol | Effective at a controlled pH between 8.0 and 9.5 google.com |

Cross-Coupling Reactions at Bromine Substitution Sites

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atoms in this compound serve as excellent handles for these transformations, allowing for the introduction of a wide variety of substituents at the C-3 and C-6 positions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester. wikipedia.org This reaction is catalyzed by a palladium(0) complex and requires a base. wikipedia.orglibretexts.org It is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. fishersci.senih.gov For this compound, Suzuki-Miyaura coupling can be used to introduce aryl, heteroaryl, or vinyl groups at the C-3 and/or C-6 positions. Depending on the stoichiometry of the reagents and reaction conditions, either mono- or di-substitution can be achieved.

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-C bond formation libretexts.org |

| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands | Stabilizes and activates the palladium catalyst |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species wikipedia.org |

| Organoboron Reagent | Phenylboronic acid, Vinylboronic acid | Provides the new carbon substituent wikipedia.org |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Solubilizes reactants |

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This reaction would allow for the introduction of alkynyl moieties onto the quinoline core of this compound, leading to the formation of arylalkynes. These products are valuable intermediates for the synthesis of more complex molecules. wikipedia.org Similar to the Suzuki reaction, selective mono- or di-alkynylation may be possible by controlling the reaction conditions.

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for the coupling cycle libretexts.org |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Facilitates the reaction with the alkyne wikipedia.org |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as a base and often as a solvent organic-chemistry.org |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene | The source of the alkynyl group |

| Solvent | THF, DMF, Toluene | Solubilizes reactants |

Exploration of Other Metal-Mediated Carbon-Carbon and Carbon-Heteroatom Bond Formations

The presence of two bromine atoms at positions 3 and 6 of the 8-nitroquinoline (B147351) scaffold makes this compound a versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromine atoms can potentially allow for selective functionalization.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. It is widely used to synthesize biaryls, polyolefins, and styrenes. wikipedia.orglibretexts.org For dihalogenated substrates like this compound, the reaction conditions can be tuned to achieve either mono- or diarylation. A study on the closely related 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones demonstrated that Suzuki-Miyaura cross-coupling of the monoalkynylated derivatives at the 8-position led to the formation of trisubstituted pyrrolo[3,2,1-ij]quinolin-6-ones. tubitak.gov.tr This suggests that the bromine at the 6-position is susceptible to Suzuki-Miyaura coupling.

Sonogashira Coupling: This cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. wikipedia.orgorganic-chemistry.org It is a reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. Research on 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones revealed that Sonogashira coupling with terminal alkynes resulted in the exclusive alkynylation at the 8-position when using a Pd/C-PPh₃-CuI catalytic system. tubitak.gov.tr However, the use of PdCl₂(PPh₃)₂ as the catalyst led to double substitution at both the 6 and 8 positions. tubitak.gov.tr This highlights the possibility of controlling the selectivity of the reaction based on the choice of catalyst. A modified, copper-, amine-, and ligand-free Sonogashira coupling has also been developed for the functionalization of substituted quinolines. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting an amine with an aryl halide. wikipedia.orgacsgcipr.orgorganic-chemistry.org It is a versatile method for the synthesis of a wide range of arylamines. Given the presence of two bromine atoms, this compound could potentially undergo mono- or di-amination under appropriate Buchwald-Hartwig conditions, providing access to amino-substituted nitroquinolines.

The following table summarizes the potential outcomes of these metal-mediated cross-coupling reactions with this compound.

| Reaction | Reagents | Potential Product(s) |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 3-Bromo-6-aryl-8-nitroquinoline and/or 3,6-Diaryl-8-nitroquinoline |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 3-Bromo-6-(alkynyl)-8-nitroquinoline and/or 3,6-Di(alkynyl)-8-nitroquinoline |

| Heck Reaction | Alkene, Pd catalyst, Base | 3-Bromo-6-(alkenyl)-8-nitroquinoline and/or 3,6-Di(alkenyl)-8-nitroquinoline |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 3-Bromo-6-amino-8-nitroquinoline and/or 3,6-Diamino-8-nitroquinoline |

Vicarious Nucleophilic Substitution of Hydrogen (VNS) on Nitroquinoline Frameworks

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitroarenes. organic-chemistry.orgnih.gov The reaction involves the addition of a nucleophile (typically a carbanion bearing a leaving group at the nucleophilic center) to the aromatic ring, followed by base-induced β-elimination of the leaving group and a proton from the ring to restore aromaticity. organic-chemistry.org

The nitro group in nitroquinolines strongly activates the aromatic ring towards nucleophilic attack, making them excellent substrates for VNS reactions. nih.govkuleuven.be The substitution generally occurs at the positions ortho or para to the nitro group. kuleuven.be In the case of 8-nitroquinoline, the nitro group at the 8-position directs the incoming nucleophile to the 5 and 7 positions. The presence of bromine atoms at the 3 and 6 positions in this compound would likely influence the regioselectivity of the VNS reaction.

The general mechanism for the VNS reaction on a nitroquinoline framework is as follows:

Nucleophilic Addition: A carbanion, generated from a C-H acid with a leaving group (e.g., chloromethyl phenyl sulfone), adds to the electron-deficient quinoline ring at a position activated by the nitro group, forming a σ-complex (a Meisenheimer-type adduct). organic-chemistry.orgnih.gov

β-Elimination: A base abstracts a proton from the carbon atom of the quinoline ring where the nucleophile has attached. This is followed by the elimination of the leaving group from the nucleophile, leading to the formation of a nitrobenzylic-type carbanion. nih.govacs.org

Protonation: Acidic workup protonates the carbanion to yield the final substituted nitroquinoline product. organic-chemistry.org

For this compound, the potential sites for VNS are the C-5 and C-7 positions, which are para and ortho to the C-8 nitro group, respectively. The bromine atom at C-6 could exert a steric and electronic influence on the reaction. It is known that VNS often proceeds much faster than the nucleophilic substitution of a halogen (SNAr). nih.gov Therefore, it is expected that the VNS reaction would occur at the available C-H positions rather than displacing the bromine atoms.

The table below outlines the expected products from the VNS reaction on this compound with a generic carbanion derived from X-CH₂-Y, where X is a leaving group and Y is an electron-withdrawing group.

| Reactant | Nucleophile | Expected Product(s) |

| This compound | ⁻CH(X)Y | 5-(CH₂Y)-3,6-dibromo-8-nitroquinoline and/or 7-(CH₂Y)-3,6-dibromo-8-nitroquinoline |

Spectroscopic and Computational Elucidation of 3,6 Dibromo 8 Nitroquinoline Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Unidimensional NMR (¹H, ¹³C) Spectral Analysis

¹H NMR spectroscopy of 3,6-Dibromo-8-nitroquinoline is anticipated to reveal distinct signals for the aromatic protons remaining on the quinoline (B57606) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the two bromine atoms and the nitro group. The proton at position 2 would likely appear as a doublet, coupled to the proton at position 4. Similarly, the proton at position 4 would present as a doublet, coupled to the proton at position 2. The protons on the benzene (B151609) ring, at positions 5 and 7, would also exhibit characteristic splitting patterns, likely as doublets, reflecting their coupling to each other.

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. The spectrum of this compound is expected to display nine distinct signals corresponding to the nine carbon atoms of the quinoline core. The carbons bearing the bromine and nitro substituents (C3, C6, and C8) would show significant shifts in their resonance frequencies compared to unsubstituted quinoline. The chemical shifts of all carbon atoms are influenced by the electronegativity of the substituents and their positions on the ring structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | Doublet | ~150-155 |

| C3 | - | ~120-125 |

| C4 | Doublet | ~135-140 |

| C4a | - | ~125-130 |

| C5 | Doublet | ~128-133 |

| C6 | - | ~120-125 |

| C7 | Doublet | ~130-135 |

| C8 | - | ~145-150 |

| C8a | - | ~140-145 |

Note: The predicted values are based on general principles and data for similar compounds. Actual experimental values may vary.

Bidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the protons at positions 2 and 4, and between the protons at positions 5 and 7, confirming their neighboring relationship.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates the signals of protons directly attached to carbon atoms. This would allow for the direct assignment of the carbon signals for C2, C4, C5, and C7 based on the previously assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This technique would be crucial for assigning the quaternary carbons (C3, C4a, C6, C8, and C8a) by observing their correlations with nearby protons. For instance, the proton at H2 would be expected to show correlations to C3 and C4, while the proton at H5 might show correlations to C4a and C7.

Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" and confirming the presence of specific functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands. The aromatic C-H stretching vibrations would appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1400-1600 cm⁻¹ range. The most prominent features would be the strong, asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found around 1530-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C-Br stretching vibrations would be located in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹.

Table 2: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C/C=N Stretch | 1400 - 1600 |

| Asymmetric NO₂ Stretch | 1530 - 1560 |

| Symmetric NO₂ Stretch | 1340 - 1360 |

| C-Br Stretch | 500 - 700 |

Mass Spectrometry (MS, High-Resolution MS, GC-MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak, with M⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 1:2:1, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

High-Resolution Mass Spectrometry (HRMS) would allow for the precise determination of the molecular mass, which can be used to confirm the elemental formula (C₉H₄Br₂N₂O₂).

Electronic Absorption Spectroscopy (UV-Visible) for Electronic Structure and Conjugation Insights

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation. The UV-Vis spectrum of this compound, dissolved in a suitable solvent, is expected to display absorption bands corresponding to π → π* and n → π* transitions. The quinoline ring system is inherently aromatic and exhibits strong UV absorption. The presence of the bromine atoms and the nitro group, both of which are auxochromes and chromophores, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline, indicating an extension of the conjugated system and a lowering of the energy gap between the electronic energy levels.

X-ray Crystallography for Definitive Solid-State Molecular and Supramolecular Structure

Furthermore, X-ray crystallography would elucidate the supramolecular structure, showing how the molecules pack in the crystal lattice. This would reveal any intermolecular interactions, such as π-π stacking or halogen bonding, which can influence the physical properties of the compound in the solid state.

Theoretical and Computational Chemistry Studies

In the absence of extensive experimental data, theoretical and computational chemistry serves as a powerful tool for predicting and understanding the molecular properties of compounds like this compound. These in silico methods provide insights into molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Calculations for Optimized Geometries, Electronic Distributions, and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be invaluable for determining its most stable three-dimensional conformation (optimized geometry). These calculations would likely reveal a nearly planar quinoline ring system, with the bond lengths and angles influenced by the steric and electronic effects of the bromine and nitro substituents.

The electronic distribution within the molecule can be visualized through Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. For this compound, the HOMO is expected to be distributed over the electron-rich aromatic rings, while the LUMO would likely be localized on the electron-withdrawing nitro group. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

Reactivity predictions can be further refined by calculating various molecular descriptors. These include electronegativity, chemical hardness, and the electrophilicity index, which collectively provide a quantitative measure of the molecule's susceptibility to chemical reactions.

Table 1: Predicted DFT-Calculated Properties of this compound

| Parameter | Predicted Value/Description | Significance |

| Optimized Geometry | Near-planar quinoline core with specific bond lengths and angles influenced by substituents. | Provides the most stable 3D structure. |

| HOMO Energy | Indicates the electron-donating ability. | |

| LUMO Energy | Indicates the electron-accepting ability. | |

| HOMO-LUMO Gap | Predicts chemical reactivity and stability. | |

| Electronegativity | Measures the power of an atom to attract electrons. | |

| Chemical Hardness | Measures resistance to change in electron distribution. | |

| Electrophilicity Index | Quantifies the electrophilic nature of the molecule. |

Note: The table above presents the types of data that would be generated from DFT calculations. Specific numerical values are not provided due to the lack of published research on this specific compound.

Strategic Utilization of 3,6 Dibromo 8 Nitroquinoline in Advanced Organic Synthesis and Materials Science Research

Role of 3,6-Dibromo-8-nitroquinoline as a Core Building Block in Divergent Synthesis

The strategic placement of two bromine atoms and a nitro group on the quinoline (B57606) core endows this compound with significant potential as a foundational molecule in divergent synthesis. Each functional group serves as a reactive site that can be addressed with a high degree of selectivity, allowing for the systematic construction of diverse molecular architectures.

The presence of the strongly electron-withdrawing nitro group at the C-8 position significantly influences the electronic properties of the entire quinoline ring system. This electronic perturbation is key to the molecule's utility. Specifically, the nitro group activates the bromine atom on the benzene (B151609) ring (at C-6) towards nucleophilic aromatic substitution (SNAr) reactions. This activation makes the C-6 position susceptible to attack by a wide range of nucleophiles, enabling the displacement of the bromide ion and the introduction of new functional groups.

Conversely, the bromine atom at the C-3 position, located on the pyridine (B92270) ring, exhibits different reactivity. It is less activated towards traditional SNAr reactions but is well-suited for transition-metal-catalyzed cross-coupling reactions. This differential reactivity between the C-3 and C-6 positions is the cornerstone of its role in divergent synthesis. Chemists can selectively target one bromine atom over the other by carefully choosing reaction conditions and reagents.

Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to an amino group, which then opens up a vast new set of chemical transformations, including diazotization, acylation, and condensation reactions to build fused heterocyclic systems. This multi-faceted reactivity allows a single precursor, this compound, to be a branching point for the synthesis of a multitude of derivatives with distinct functionalities and substitution patterns.

Table 1: Functional Groups of this compound and Their Synthetic Potential

| Functional Group | Position | Potential Transformations |

|---|---|---|

| Bromo | C-3 | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) |

| Bromo | C-6 | Nucleophilic Aromatic Substitution (SNAr), Cross-coupling reactions |

Design and Synthetic Pathways for Novel Polyfunctionalized Quinoline Analogs Derived from the this compound Scaffold

The true synthetic power of the this compound scaffold is realized in the design of multi-step pathways to create novel quinoline analogs with tailored functionalities. By combining different reaction types, molecules with complex substitution patterns can be accessed.

Nucleophilic Aromatic Substitution (SNAr) at the C-6 Position: The presence of the nitro group at C-8 activates the C-6 position, making the bromo substituent a good leaving group for SNAr reactions. This allows for the introduction of oxygen, nitrogen, and sulfur nucleophiles. For instance, reacting this compound with cyclic amines like morpholine (B109124) or piperazine (B1678402) in a suitable solvent can yield the corresponding 6-amino-substituted derivatives. This strategy has been successfully employed on related bromo-nitroquinoline isomers.

Transition-Metal-Catalyzed Cross-Coupling at the C-3 and C-6 Positions: Both bromine atoms can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids can introduce new aromatic rings at the C-3 and/or C-6 positions, leading to the synthesis of biaryl quinoline systems.

Sonogashira Coupling: Coupling with terminal alkynes can install alkynyl groups, which are valuable for further transformations or for their electronic properties in materials.

Buchwald-Hartwig Amination: This provides an alternative route to introduce amine functionalities at either position by coupling with primary or secondary amines.

Modification of the C-8 Nitro Group: A crucial step in many synthetic pathways involving this scaffold is the reduction of the 8-nitro group to an 8-aminoquinoline (B160924). This is typically achieved using reducing agents like tin(II) chloride (SnCl2) or catalytic hydrogenation. The resulting 8-amino-3,6-dibromoquinoline is a versatile intermediate. The amino group can be:

Acylated: Reacted with acid chlorides or anhydrides to form amides.

Alkylated: Reacted with alkyl halides.

Diazotized: Converted to a diazonium salt, which can then be substituted by a variety of groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

By strategically combining these reactions, a diverse library of polyfunctionalized quinolines can be generated. For example, one could first perform a selective Suzuki coupling at the C-3 position, followed by an SNAr reaction at the C-6 position, and finally reduce the nitro group to an amine, which is then acylated. This sequential approach provides precise control over the final molecular structure.

Intermediacy in the Construction of Complex Heterocyclic Systems

Beyond simple functionalization, this compound is a valuable intermediate for the construction of more complex, multi-cyclic heterocyclic systems. The key to this application lies in the transformation of the substituents into reactive handles that can participate in ring-forming reactions.

A primary strategy involves the reduction of the 8-nitro group to an 8-amino group. This amino group, positioned peri to the C-7 position, is ideally located for intramolecular cyclization reactions to form fused five- or six-membered rings. For example, the 8-aminoquinoline derivative can be reacted with diketones or other bifunctional electrophiles to construct new heterocyclic rings fused to the [g] face of the quinoline system.

Furthermore, the bromine atoms can be used to build additional rings. After converting a bromine atom (e.g., at C-6) to an amino or hydroxyl group via substitution, this new group can be used as a nucleophile in a subsequent intramolecular cyclization. For instance, if the C-6 bromo group is replaced by an amine and the C-7 position is functionalized (via lithiation of the C-8 amine followed by reaction with an electrophile), an intramolecular condensation could lead to the formation of a pyrimido[4,5-b]quinoline-type tricycle, a class of compounds known for its biological relevance.

Another advanced approach involves a sequence where one of the bromine atoms, for instance at C-3, is converted into an aldehyde via a lithium-halogen exchange followed by quenching with DMF. The resulting 3-formyl-6-bromo-8-aminoquinoline could then undergo a condensation-cyclization reaction with an active methylene (B1212753) compound to build a new ring fused to the [b] face of the quinoline. These strategies highlight how this compound can serve as a linchpin in the synthesis of elaborate, three-dimensional heterocyclic frameworks.

Applications of Quinoline Derivatives in Functional Material Development (General Context)

The development of novel quinoline derivatives is driven not only by their potential in medicinal chemistry but also by their significant applications in materials science. mdpi.com The rigid, aromatic, and electron-rich nature of the quinoline ring system imparts desirable electronic and photophysical properties to its derivatives, making them excellent candidates for a variety of functional materials.

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are widely used in the field of OLEDs. nih.gov Metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are benchmark materials used as electron-transporting and emissive layers in OLED devices. researchgate.net The inherent fluorescence of the quinoline core can be tuned by adding various substituents, allowing for the creation of emitters that span the visible spectrum. nih.gov Quinoline-based materials are valued for their good thermal stability and charge-transporting abilities, which contribute to the efficiency and longevity of OLED displays and lighting. oled-intermediates.com

Fluorescent Sensors: The ability of the quinoline moiety to coordinate with metal ions and the sensitivity of its fluorescence to the local environment make it an ideal platform for designing chemosensors. mdpi.com Quinoline-based probes have been developed for the highly selective and sensitive detection of various metal ions, such as Fe³⁺, Zn²⁺, and Cu²⁺. mdpi.comacs.orgrsc.org Upon binding to the target ion, the sensor molecule often exhibits a significant change in its fluorescence intensity or a shift in its emission wavelength, providing a clear optical signal for detection. researchgate.net These sensors are valuable in environmental monitoring and biological imaging.

Photovoltaics: In the realm of renewable energy, quinoline derivatives are being explored for use in third-generation photovoltaic cells, including dye-sensitized solar cells (DSSCs) and polymer solar cells. researchgate.net Their strong absorption in the UV-visible region and suitable energy levels allow them to function as photosensitizers or as components in the active layer of organic solar cells. researchgate.net By modifying the quinoline structure, researchers can optimize the absorption spectrum and energy level alignment to improve the efficiency of light harvesting and charge separation in photovoltaic devices.

Future Research Trajectories and Innovations in 3,6 Dibromo 8 Nitroquinoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 3,6-Dibromo-8-nitroquinoline and its analogs will increasingly focus on environmentally benign and efficient methods that align with the principles of green chemistry. researchgate.netijpsjournal.com Traditional multi-step syntheses often involve harsh conditions, hazardous reagents, and significant solvent waste. The development of novel methodologies aims to mitigate these drawbacks.

Key areas of innovation include:

Mechanochemistry: This solvent-free or minimal-solvent approach uses mechanical energy, such as ball milling, to drive chemical reactions. colab.wsnih.govmdpi.com For a molecule like this compound, mechanochemical methods could offer a safer and more sustainable alternative for the hazardous nitration and bromination steps, potentially reducing reaction times and eliminating the need for bulk solvents. beilstein-journals.orgorganic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating. tandfonline.com Applying this technology to established quinoline (B57606) syntheses, such as the Skraup or Friedländer reactions, could provide a more energy-efficient route to the core structure before or during halogenation and nitration. ijpsjournal.comtandfonline.com

Catalytic Systems: The use of novel catalysts, including nanocatalysts and reusable solid acids, is a promising avenue. nih.govacs.org These catalysts can offer higher selectivity and activity under milder conditions. For instance, developing a one-pot synthesis using a robust catalyst that facilitates both the quinoline ring formation and subsequent functionalization would represent a significant leap in efficiency. researchgate.net The use of greener solvents like water or ethanol (B145695) in these catalytic systems is also a critical aspect of sustainable synthesis. tandfonline.com

| Methodology | Traditional Approach | Future Sustainable Approach | Potential Advantages |

|---|---|---|---|

| Synthesis Conditions | High temperatures, long reaction times, strong acids (e.g., H₂SO₄) | Microwave irradiation, mechanochemical grinding, ambient temperatures | Reduced energy consumption, faster reactions, improved safety |

| Catalysts | Stoichiometric and often corrosive reagents | Reusable nanocatalysts, solid acids, p-toluenesulfonic acid | Catalyst recycling, reduced waste, milder conditions |

| Solvents | Large volumes of hazardous organic solvents | Solvent-free (mechanochemistry), water, ethanol, glycerol (B35011) | Reduced environmental impact, lower cost, simplified purification |

Exploration of Unprecedented Chemical Transformations and Functionalization Strategies

The three distinct functional groups on the this compound scaffold—two bromine atoms at electronically different positions and a nitro group—offer a rich playground for exploring novel chemical transformations. Future research will focus on selectively manipulating these sites to build molecular complexity.

Regioselective Cross-Coupling: The C3 and C6 bromine atoms exhibit different reactivities due to the electronic influence of the nitro group and the nitrogen heteroatom. This difference can be exploited for sequential and regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). nih.govnih.gov Future work will aim to develop highly selective catalytic systems that can reliably functionalize one C-Br bond while leaving the other intact, allowing for the stepwise introduction of different substituents.

C-H Functionalization: Direct C-H activation is a powerful, atom-economical strategy for modifying aromatic systems. nih.govnih.gov Research into the transition-metal-catalyzed C-H functionalization of the quinoline core could uncover new ways to introduce substituents at positions that are otherwise difficult to access, bypassing the need for pre-functionalized starting materials. mdpi.com

Transformations of the Nitro Group: Beyond its simple reduction to an amino group, the 8-nitro group can serve as a versatile synthetic handle. Future explorations may include its conversion to other functional groups or its use as a directing group to influence the reactivity of the quinoline ring.

Photochemical and Electrochemical Methods: These techniques provide alternative, green pathways for chemical reactions. rsc.org Light or electricity can be used to generate reactive intermediates under mild conditions, potentially enabling unique transformations of the this compound scaffold that are not achievable through traditional thermal methods.

| Position | Functional Group | Potential Transformation | Example Reaction |

|---|---|---|---|

| C3 | -Br | Introduction of aryl, alkyl, or alkynyl groups | Suzuki or Sonogashira cross-coupling |

| C6 | -Br | Sequential and regioselective functionalization | Buchwald-Hartwig amination |

| C8 | -NO₂ | Conversion to an amine and further derivatization | Reduction followed by acylation or diazotization |

| Various | -C-H | Direct introduction of new functional groups | Palladium-catalyzed C-H arylation |

Advanced Computational Modeling for Predictive Understanding of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. nih.govscirp.org For this compound, computational modeling can provide deep insights into its electronic structure and reactivity, guiding experimental efforts and accelerating discovery.

Future research in this area will likely involve:

Reactivity Prediction: DFT calculations can determine electron density, molecular electrostatic potential, and frontier molecular orbital energies (HOMO-LUMO), which help predict the most likely sites for electrophilic and nucleophilic attack. nih.govnih.gov This can be used to rationalize the observed regioselectivity in reactions and to predict the outcome of new, untested transformations.

Mechanism Elucidation: Computational modeling can be used to map out entire reaction pathways, calculating the energies of intermediates and transition states. This allows researchers to understand the detailed mechanism of a reaction, which is crucial for optimizing conditions and improving yields and selectivity.

Catalyst Design: By simulating the interaction between the this compound substrate and a metal catalyst, researchers can design more effective and selective catalysts for specific transformations, such as the regioselective cross-coupling reactions mentioned previously. frontiersin.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms represents a major technological advancement in chemistry. springerprofessional.de These technologies offer enhanced safety, scalability, and efficiency, which are particularly relevant for the synthesis and derivatization of molecules like this compound.

Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses and reaction screenings with high throughput. merckmillipore.comresearchgate.net Integrating these platforms with the chemistry of this compound would enable the rapid creation of large libraries of derivatives. researchgate.netyoutube.com By systematically varying the building blocks used in cross-coupling or other functionalization reactions, researchers can efficiently explore the chemical space around this scaffold to identify compounds with desired properties. This combination of flow and automation will accelerate the discovery of new materials and biologically active agents based on the this compound core. rsc.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 3,6-Dibromo-8-nitroquinoline, and how can reaction conditions be optimized?

- Methodological Answer : A typical approach involves halogenation and nitration of quinoline derivatives. For example, bromination of 8-nitroquinoline precursors using brominating agents like PBr₃ or NBS in controlled stoichiometry. Optimization includes adjusting reaction time, temperature, and solvent polarity. Evidence from analogous compounds (e.g., 5,7-dichloro-8-hydroxyquinoline derivatives) suggests refluxing in acetone with K₂CO₃ as a base and KI as a catalyst improves yield . Substituting chlorine with bromine may require higher reactivity conditions due to bromine’s larger atomic radius.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography for resolving crystal packing and halogen bonding (e.g., Cl/Br···Br interactions observed in brominated quinoline analogs) .

- NMR spectroscopy (¹H, ¹³C, and 2D methods) to confirm substitution patterns, with deuterated DMSO or CDCl₃ as solvents.

- Mass spectrometry (ESI-TOF) for molecular ion validation.

- IR spectroscopy to identify nitro (NO₂) and C-Br stretches (500–600 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid inhalation/contact.

- Store in airtight containers away from light and moisture to prevent decomposition.

- Dispose of waste via professional hazardous waste services, as brominated nitro compounds may release toxic fumes upon combustion .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict sites for electrophilic/nucleophilic attacks. For example, nitro groups lower LUMO energy, enhancing electron-deficient behavior .

- Molecular docking (AutoDock Vina, Schrödinger) models interactions with biological targets (e.g., DNA grooves or microbial enzymes) by simulating binding affinities. Validate with in vitro assays .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for halogenated nitroquinolines?

- Methodological Answer :

- Cross-validate NMR assignments using DEPT-135 and HSQC to distinguish overlapping signals.

- For crystallographic ambiguities (e.g., disordered Br atoms), refine data with programs like SHELXL and apply restraints. Compare with structurally analogous compounds (e.g., 5,7-dibromoquinoline derivatives) to identify trends in bond lengths/angles .

Q. How does halogen bonding influence the supramolecular assembly of this compound in solid-state structures?

- Methodological Answer :

- Analyze X-ray data for Br···O/N interactions (3.0–3.5 Å distances) and π-stacking between quinoline rings. In brominated quinolines, Br atoms often participate in Type-II halogen bonds with electron-rich acceptors, stabilizing crystal lattices . Compare with chlorinated analogs to assess steric/electronic effects .

Q. What mechanistic insights guide the design of this compound derivatives for antimicrobial or DNA-binding applications?

- Methodological Answer :

- Modify the quinoline core with substituents (e.g., triazoles, amides) to enhance intercalation or groove-binding with DNA. Use fluorescence quenching assays (ethidium bromide displacement) to quantify DNA affinity.

- For antimicrobial activity, test against Gram-positive/negative strains via MIC assays. Nitro groups may act as prodrugs, requiring nitroreductase activation in anaerobic pathogens .

Q. How can stability challenges (e.g., photodegradation, hydrolysis) of this compound be mitigated during experimental workflows?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.